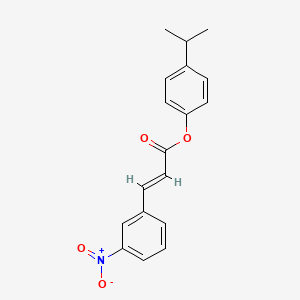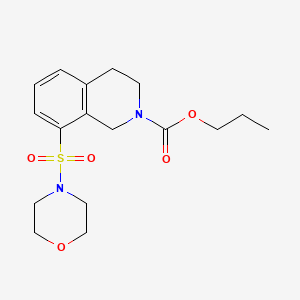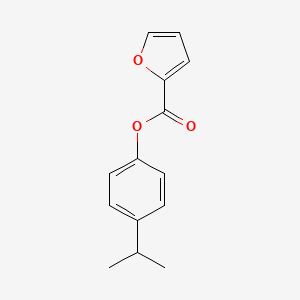![molecular formula C13H17NO3 B5600158 4-[(2-methoxyphenyl)acetyl]morpholine](/img/structure/B5600158.png)
4-[(2-methoxyphenyl)acetyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-methoxyphenyl)acetyl]morpholine, also known as MEM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MEM is a morpholine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study highlighted the synthesis of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative incorporating the morpholine moiety, which displayed notable molluscicidal effects, showcasing its potential in biological applications and pest control strategies (Duan et al., 2014).
Antibacterial and Fungal Activity
Research on a series of 4-benzyl-4-methylmorpholinium salts, including variants with a methoxyacetate anion, revealed moderate or low toxicity and very low activity against bacteria and fungi, suggesting their potential safety and limited antimicrobial applications in certain contexts (Pernak et al., 2011).
Synthetic Pathways and Chemical Properties
The synthesis of 2-(4-methoxyphenyl)-3-methyl morpholine hydrochloride through a cyclization reaction demonstrated the chemical’s synthetic accessibility and potential for further chemical modifications and applications in various research domains (Tan Bin, 2011).
Pharmaceutical Research and Drug Development
A detailed study on the force degradation of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (API) offered insights into the stability and selectivity of this compound, indicating its potential in pharmaceutical research and as a candidate for drug development (Varynskyi & Kaplaushenko, 2019).
Antimicrobial Activity Modulation
Investigations into 4-(Phenylsulfonyl) morpholine demonstrated its potential to modulate antimicrobial activity against multidrug-resistant strains, highlighting its possible role in addressing antibiotic resistance and enhancing the effectiveness of existing antimicrobial agents (Oliveira et al., 2015).
Direcciones Futuras
The synthesis of morpholines and their derivatives continues to be an area of active research due to their widespread availability in natural products and biologically relevant compounds . Future directions may include the development of more efficient and selective synthesis methods, as well as the exploration of new applications in pharmaceuticals and other industries .
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-12-5-3-2-4-11(12)10-13(15)14-6-8-17-9-7-14/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYJWMRBDCHCHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642160 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4-phenyl-2-pyrimidinamine](/img/structure/B5600082.png)

![methyl 3-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5600091.png)
![3-ethyl-8-(2,3,4-trimethoxybenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600092.png)

![5',6',7',8'-tetrahydro-4'H-spiro[cyclohexane-1,9'-[1,2,4]triazolo[5,1-b]quinazolin]-2'-amine](/img/structure/B5600100.png)

![N-({5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)-2-methoxyacetamide](/img/structure/B5600116.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5600124.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzenesulfonamide](/img/structure/B5600126.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5600168.png)
![2,4-dimethyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-thiazole-5-carboxamide](/img/structure/B5600179.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-3-phenylbutanamide](/img/structure/B5600181.png)